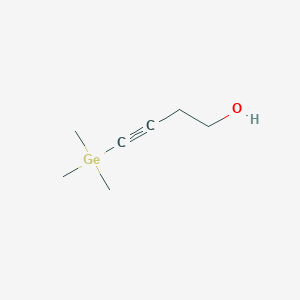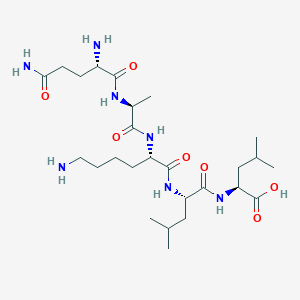![molecular formula C12H13N3S B12569828 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile CAS No. 180590-18-5](/img/structure/B12569828.png)
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 2-(dimethylamino)ethyl chain and two cyano groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chlorobenzene-1,2-dicarbonitrile with 2-(dimethylamino)ethanethiol. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF)
Major Products Formed
Oxidation: 4-{[2-(Dimethylamino)ethyl]sulfinyl}benzene-1,2-dicarbonitrile, 4-{[2-(Dimethylamino)ethyl]sulfonyl}benzene-1,2-dicarbonitrile
Reduction: 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-diamine
Substitution: this compound derivatives with various substituents
科学的研究の応用
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of novel materials with specific electronic or optical properties.
Biology: The compound can be used as a probe to study biological processes involving sulfanyl and cyano groups, such as enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers with unique properties.
作用機序
The mechanism of action of 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the cyano groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,3-dicarbonitrile
- 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,4-dicarbonitrile
- 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-diamine
Uniqueness
4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile is unique due to the specific positioning of the cyano groups at the 1 and 2 positions on the benzene ring. This arrangement can influence the compound’s electronic properties and reactivity compared to its isomers or analogs. Additionally, the presence of both the sulfanyl and dimethylamino groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
180590-18-5 |
|---|---|
分子式 |
C12H13N3S |
分子量 |
231.32 g/mol |
IUPAC名 |
4-[2-(dimethylamino)ethylsulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H13N3S/c1-15(2)5-6-16-12-4-3-10(8-13)11(7-12)9-14/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
ABIMEAAJCASWHK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCSC1=CC(=C(C=C1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


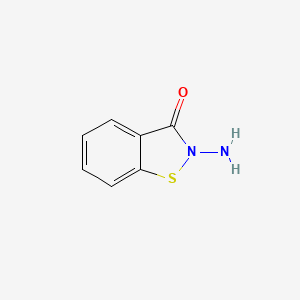
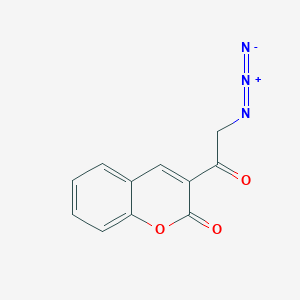
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
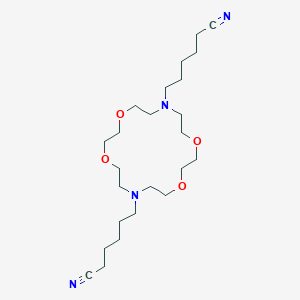

![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-](/img/structure/B12569771.png)
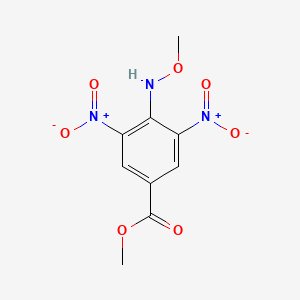
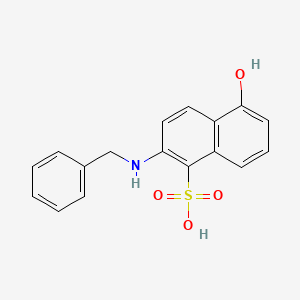
![{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12569782.png)
![1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12569786.png)
![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
